Silane, trimethyl[(1Z)-1-octenyloxy]-
Description
Silane, trimethyl[(1Z)-1-octenyloxy]- is an organosilicon compound characterized by a trimethylsilyl group bonded to an (1Z)-1-octenyloxy substituent. The (1Z)-configuration of the octenyloxy chain introduces stereochemical specificity, which may influence reactivity and physical properties such as boiling point, solubility, and intermolecular interactions .
The molecular formula is hypothesized to be C₁₁H₂₂OSi (based on substitution patterns in and ), with a molecular weight of approximately 198.4 g/mol. Such compounds are typically used in surface modification, polymer chemistry, or as intermediates in organic synthesis due to the silane group’s ability to form stable bonds with substrates .
Properties
CAS No. |
71985-42-7 |
|---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
trimethyl(oct-1-enoxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-5-6-7-8-9-10-11-12-13(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
NFVWWZAUHAKBPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CO[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Silylation of (1Z)-1-Octenol
The most straightforward method involves reacting (1Z)-1-octenol with trimethylchlorosilane (TMCS) under basic conditions:
Reaction Scheme:
$$
(1Z)\text{-}C7H{13}CH2OH + (CH3)3SiCl \xrightarrow[\text{Base}]{\text{Anhydrous}} (1Z)\text{-}C7H{13}CH2O\text{-}Si(CH3)3 + HCl
$$
Procedure:
- Reactant Preparation : (1Z)-1-octenol is synthesized via a Wittig reaction using a Z-selective ylide (e.g., Ph₃P=CHCO₂R) and hexanal.
- Silylation : In anhydrous tetrahydrofuran (THF), (1Z)-1-octenol is treated with TMCS (1:1 molar ratio) and triethylamine (Et₃N) as an HCl scavenger.
- Conditions : The reaction proceeds at 0–25°C for 4–6 hours under nitrogen.
- Workup : The mixture is filtered to remove Et₃N·HCl, and the product is purified via fractional distillation under reduced pressure.
Yield : 60–75% (estimated based on analogous syntheses).
Challenges :
- Preservation of the Z-configuration during silylation requires mild conditions to avoid acid-catalyzed isomerization.
- Anhydrous conditions are critical to prevent TMCS hydrolysis.
Grignard Reagent-Mediated Synthesis
Adapted from ethyltrimethylsilane synthesis, this method employs a Grignard reagent derived from (1Z)-1-octenyl bromide:
Reaction Scheme:
$$
(1Z)\text{-}C7H{13}CH2Br + Mg \rightarrow (1Z)\text{-}C7H{13}CH2MgBr \xrightarrow{(CH3)3SiCl} (1Z)\text{-}C7H{13}CH2O\text{-}Si(CH3)_3
$$
Procedure:
- Grignard Formation : (1Z)-1-octenyl bromide reacts with magnesium in THF at 40–60°C.
- Quenching with TMCS : The Grignard reagent is added dropwise to TMCS in toluene at 30–40°C.
- Purification : Fractional distillation isolates the product.
Yield : ~65% (extrapolated from similar reactions).
Limitations :
- Grignard formation from Z-configured alkyl halides may suffer from low reactivity or side reactions.
- Steric hindrance at the β-position of the double bond could reduce efficiency.
Analytical Characterization
Critical techniques for verifying structure and purity:
- NMR Spectroscopy :
- GC-MS : Confirms molecular ion peak at m/z 200.39.
- Polarimetry : Validates chiral purity if enantiomerically enriched.
Industrial-Scale Considerations
- Solvent Selection : High-boiling ethers (e.g., glyme) or toluene improve reaction control.
- Catalyst Recycling : Platinum catalysts in hydrosilylation require recovery systems to reduce costs.
- Safety : TMCS and Grignard reagents necessitate handling under inert atmospheres due to moisture sensitivity.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(1Z)-1-octenyloxy]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often serving as a hydride donor.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the octenyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with Silane, trimethyl[(1Z)-1-octenyloxy]- include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Including hydrosilanes like triethylsilane.
Nucleophiles: Such as halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield silanols or siloxanes, while reduction reactions can produce various silane derivatives .
Scientific Research Applications
Silane, trimethyl[(1Z)-1-octenyloxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(1Z)-1-octenyloxy]- involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which stabilizes positive charges and facilitates reactions with electrophiles. This property allows the compound to participate in a range of chemical transformations, including electrophilic substitution and radical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Silane, trimethyl[(1Z)-1-octenyloxy]- with structurally or functionally related silanes:
Structural and Functional Analysis
Trimethylsilyl Chloride (CAS 75-77-4) :
- A simpler silane with high reactivity due to the chloride group. Unlike the target compound, it lacks a long alkenyl chain, making it more volatile (MW 108.64 vs. ~198.4) .
- Applications: Primarily as a silylating agent in organic synthesis.
Hexamethyldisiloxane (CAS 107-46-0): A disiloxane with two trimethylsilyl groups. Its low molecular weight and oxygen bridge enhance thermal stability, distinguishing it from the target compound’s mono-silane structure .
1H,1H,2H,2H-Perfluorooctyltrimethoxysilane (CAS 85857-16-5): Fluorinated substituents confer exceptional hydrophobicity and chemical resistance. The target compound’s non-fluorinated octenyloxy chain would exhibit lower surface energy but greater flexibility .
The target compound’s aliphatic chain may prioritize solubility in non-polar media .
Iodo-Substituted Silane (CAS 801294-24-6) :
- The iodine atom enables halogen-specific reactions (e.g., cross-coupling). The target compound’s lack of halogens limits such reactivity but improves stability under ambient conditions .
Key Research Findings
- Stereochemical Influence : The (1Z)-configuration in the octenyloxy chain may reduce steric hindrance compared to (E)-isomers, favoring nucleophilic substitution or surface adhesion .
- Chain Length Effects : The octenyloxy group’s length (~8 carbons) balances hydrophobicity and flexibility, contrasting with shorter chains (e.g., propenyl in CAS 887334-39-6) or rigid fluorinated chains .
- Thermal Stability : Trimethylsilyl groups generally enhance thermal resistance, but the alkenyloxy moiety may lower decomposition temperatures compared to fully saturated analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Silane, trimethyl[(1Z)-1-octenyloxy]-, and how can stereoselectivity be ensured in the (Z)-configured double bond?
- Methodological Answer : The synthesis of alkoxysilanes typically involves nucleophilic substitution or hydrosilylation. For stereoselective formation of the (Z)-alkenyl group, methodologies such as catalytic hydrogenation with Lindlar catalyst or Wittig-like reactions under controlled conditions are employed. Evidence from analogous compounds (e.g., trimethyl[(1-methylnonyl)oxy]silane) suggests using palladium-catalyzed coupling or silicon-based protecting groups to preserve stereochemistry . Characterization via H NMR and C NMR is critical to confirm the (Z)-configuration, with coupling constants (e.g., ~10–12 Hz for cis alkenes) providing diagnostic signals .
Q. Which spectroscopic techniques are most effective for characterizing Silane, trimethyl[(1Z)-1-octenyloxy]-, and what spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Si NMR to confirm silane functionality (δ −5 to +20 ppm for trimethylsiloxy groups) .
- IR Spectroscopy : Absorbance at ~1050–1100 cm for Si–O–C stretching .
- GC-MS : Retention indices and fragmentation patterns to verify molecular weight and purity.
Q. How can researchers mitigate hydrolysis or oxidation of Silane, trimethyl[(1Z)-1-octenyloxy]- during storage and handling?
- Methodological Answer : Store under inert atmosphere (N/Ar) at −20°C to minimize hydrolysis. Use anhydrous solvents (e.g., THF, toluene) and molecular sieves during experiments. Evidence from safety data sheets for analogous silanes recommends avoiding protic solvents and monitoring for silanol formation via FTIR .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of Silane, trimethyl[(1Z)-1-octenyloxy]- in cross-coupling reactions, and how does the (Z)-alkenyloxy group influence regioselectivity?
- Methodological Answer : The (Z)-configured double bond may sterically hinder certain reaction pathways, directing coupling to the α-position. Studies on tert-butyldimethylsilyl-protected intermediates (e.g., ) suggest that the siloxy group stabilizes transition states via hyperconjugation. Computational modeling (DFT) of electron density maps can predict regioselectivity, while H-Si HMBC NMR experiments validate bonding interactions .
Q. How does the steric bulk of the trimethylsiloxy group affect the compound’s application in polymer or surface modification chemistry?
- Methodological Answer : The trimethylsiloxy group enhances hydrophobicity and reduces surface energy, making it suitable for coatings. Evidence from polysiloxane synthesis (e.g., ) shows that alkoxysilanes with bulky substituents improve thermal stability. Quantify surface properties using contact angle measurements and XPS to correlate silane structure with performance .
Q. What analytical strategies resolve contradictions in reported stability data for Silane, trimethyl[(1Z)-1-octenyloxy]- under varying pH conditions?
- Methodological Answer : Use accelerated degradation studies (pH 2–12, 25–60°C) with LC-MS to track decomposition products. Compare kinetic data (Arrhenius plots) to identify pH-dependent pathways. For example, acidic conditions may protonate the alkoxy oxygen, accelerating hydrolysis, while basic conditions promote siloxane network formation. Cross-validate with Si NMR to detect silanol intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
